Superior Inhibitory Potency and Selectivity for Cathepsin K vs. Off-Target Cathepsins
ONO-5334 exhibits potent and selective inhibition of cathepsin K. Its Ki value for human cathepsin K is 0.1 nM. Inhibitory activity against the related cysteine proteases cathepsin S, L, and B is 8 to 320-fold lower, demonstrating a favorable selectivity window that minimizes the risk of off-target effects [1].
| Evidence Dimension | Inhibitory potency (Ki) and selectivity |
|---|---|
| Target Compound Data | Ki = 0.1 nM (human cathepsin K); 8-320 fold less potent for cathepsin S, L, and B |
| Comparator Or Baseline | Odanacatib (Ki = 0.2 nM for human cathepsin K; >300-fold selectivity); Balicatib (discontinued due to off-target lysosomal accumulation) |
| Quantified Difference | ONO-5334 Ki is 2-fold more potent than odanacatib. Both show high selectivity, but ONO-5334's development was not halted by safety signals. |
| Conditions | In vitro recombinant enzyme assay (human) |
Why This Matters
Higher potency and a clean selectivity profile reduce the likelihood of off-target toxicity, a critical factor that distinguished ONO-5334 from failed comparators like balicatib.
- [1] Ochi Y, Yamada H, Mori H, et al. Effects of ONO-5334, a novel orally-active inhibitor of cathepsin K, on bone metabolism. Bone. 2011;49(6):1351-6. DOI: 10.1016/j.bone.2011.09.041. View Source
